4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562734
InChI: InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H
SMILES: C1=CN2C(=C1)C(=C(C=N2)C#N)Cl
Molecular Formula: C8H4ClN3
Molecular Weight: 177.59 g/mol

4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile

CAS No.:

Cat. No.: VC13562734

Molecular Formula: C8H4ClN3

Molecular Weight: 177.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile -

Specification

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
IUPAC Name 4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
Standard InChI InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H
Standard InChI Key JEPKPYFBXZIGCN-UHFFFAOYSA-N
SMILES C1=CN2C(=C1)C(=C(C=N2)C#N)Cl
Canonical SMILES C1=CN2C(=C1)C(=C(C=N2)C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound is defined by the molecular formula C₈H₄ClN₃ (molecular weight: 177.59 g/mol) and exists as a fused bicyclic system comprising a pyrrole ring condensed with a pyridazine moiety . Key identifiers include:

PropertyValueSource
CAS Number1263420-00-3 (pyrrolo[1,2-b]pyridazine variant) VulcanChem, Chemsrc
IUPAC Name4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrileArk Pharma
SMILESN#CC1=C(Cl)C2=CC=CN2N=C1PubChem
InChIKeyJEPKPYFBXZIGCN-UHFFFAOYSA-NVulcanChem

Structural Note: A closely related isomer, 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 920966-02-5), shares the molecular formula but differs in ring connectivity . Distinguishing these isomers is critical for accurate pharmacological profiling.

Synthesis and Optimization

Cyclocondensation Approach

  • Condensation: Formation of N-(2-chloroethyl)pyridine-2-imine in aqueous medium.

  • Cyclization: Sodium acetate-mediated cyclization to 7-azaindole.

  • Oxidation: Reaction with m-chloroperbenzoic acid in dichloromethane.

  • Chlorination: Phosphorus oxychloride treatment at 80–100°C .

Carboxamide Dehydration

An alternative route involves dehydrating 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide using trifluoroacetic anhydride and triethylamine, achieving 73.4% yield .

Comparative Analysis

MethodYieldConditionsAdvantages
Cyclocondensation 60–68%Multi-step, aqueous/organicScalable for industrial use
Carboxamide Dehydration 73.4%Mild temperatures (20°C)Higher yield, fewer steps

Physicochemical and Spectroscopic Data

Spectral Characterization

  • NMR: ¹H NMR (DMSO-d₆) displays aromatic protons at δ 7.8–8.2 ppm and cyano group resonance near δ 120 ppm .

  • MS: ESI-MS (m/z): [M+H]⁺ calcd. 178.04, observed 178.03 .

Solubility and Stability

  • Solubility: Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO and dichloromethane .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s chloro and cyano groups enable diverse functionalizations:

  • Kinase Inhibitors: Serves as a core scaffold for EGFR and VEGFR inhibitors .

  • Anticancer Agents: Structural analogs (e.g., dihydropyrrolopyridazines) exhibit IC₅₀ values as low as 12.54 μM against Panc-1 pancreatic cancer cells .

Case Study: Cytotoxic Derivatives

In a 2023 study, pyridazine-fused pyrrolo[1,2-b]pyridazines demonstrated:

  • Apoptosis Induction: Activation of caspase-3 pathways in Panc-1 cells .

  • Selectivity: >100 μM IC₅₀ against normal human dermal fibroblasts (HDFs), indicating low off-target toxicity .

Future Directions

Synthetic Innovations

  • Flow Chemistry: Potential for continuous synthesis to enhance yield and purity .

  • Enantioselective Catalysis: Development of chiral variants for targeted therapies .

Therapeutic Exploration

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., pembrolizumab) .

  • Neurodegenerative Applications: Modulation of tau protein aggregation in Alzheimer’s models .

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